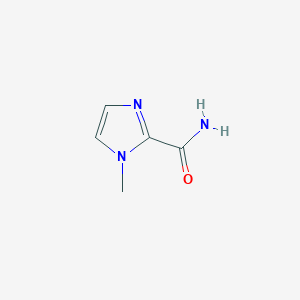
Dopamantine
Overview
Description
Preparation Methods
Dopamantine can be synthesized through a series of chemical reactions involving adamantane and other reagents. One common method involves the reaction of adamantane with 3,4-dihydroxyphenethylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Dopamantine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, dopamantine has shown promise as a therapeutic agent for neurodegenerative disorders and viral infections . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development. Additionally, this compound-based materials have been explored for their use in bioimaging, cancer theranostics, and self-adhesive bioelectronics .
Mechanism of Action
The mechanism of action of dopamantine involves its interaction with specific molecular targets and pathways. This compound is known to bind to dopamine receptors in the brain, modulating neurotransmitter release and influencing various physiological processes . It also interacts with other receptors and enzymes, contributing to its therapeutic effects. The exact pathways involved in its action are still under investigation, but its ability to modulate dopamine levels is a key aspect of its mechanism .
Comparison with Similar Compounds
Dopamantine is structurally similar to other adamantane derivatives, such as memantine and rimantadine . These compounds share a common adamantane core but differ in their functional groups and specific applications. Memantine is used primarily for the treatment of Alzheimer’s disease, while rimantadine is an antiviral drug used against influenza . This compound’s unique combination of a catecholamine moiety and an adamantane core distinguishes it from these compounds and contributes to its diverse range of applications.
Properties
CAS No. |
39907-68-1 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25NO3/c21-16-2-1-12(8-17(16)22)3-4-20-18(23)19-9-13-5-14(10-19)7-15(6-13)11-19/h1-2,8,13-15,21-22H,3-7,9-11H2,(H,20,23) |
InChI Key |
ZWKFENYDXISLGK-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O |
Key on ui other cas no. |
39907-68-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

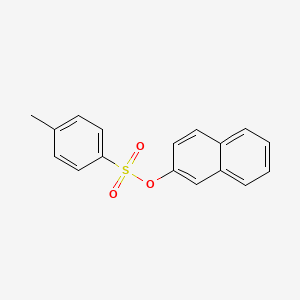
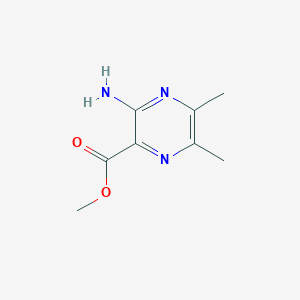
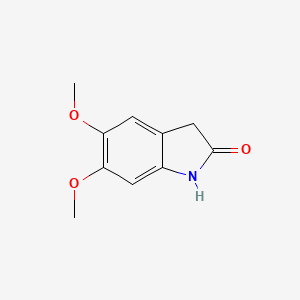


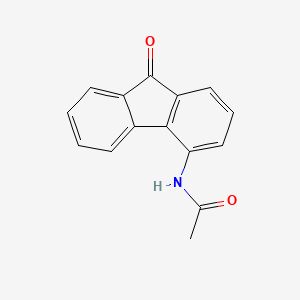

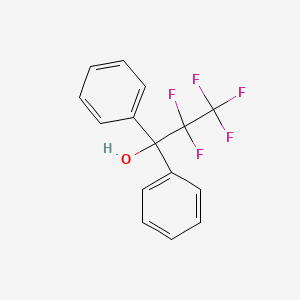
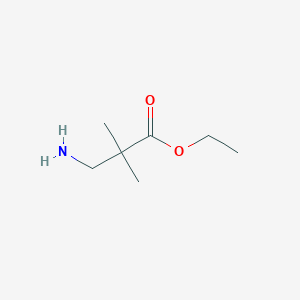
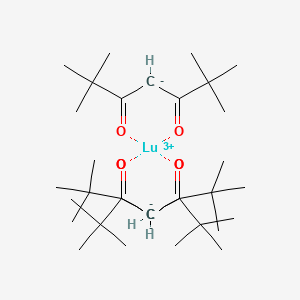

![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)
